Electrochemical Stability: PPP Organogel vs. Alternative Organic Phases in Mn Complex Redox Cycling
In biphasic voltammetry studies using a 4-(3-phenylpropyl)-pyridine (PPP) organogel/aqueous electrolyte system, Mn(III/II) phthalocyanine (MnPc) exhibited a detrimental side reaction causing gradual loss of electrochemical response in the presence of dioxygen, whereas Mn(III/II) tetraphenylporphyrin (MnTPP) maintained reversible redox processes coupled to ion transfer. This finding establishes that PPP, while enabling MnTPP electrochemistry, is not a universally inert medium for all metal complexes—a critical selection criterion when designing electrocatalytic systems [1].
| Evidence Dimension | Electrochemical reversibility and stability of Mn(III/II) redox couple |
|---|---|
| Target Compound Data | PPP organogel with MnTPP: Reversible Mn(III/II) redox processes coupled to ion transfer (PF6−, ClO4−, SCN−, NO3−) observed |
| Comparator Or Baseline | PPP organogel with MnPc: Detrimental side reaction observed, causing gradual loss of electrochemical response in the presence of dioxygen |
| Quantified Difference | Qualitative difference: MnTPP maintains reversible behavior; MnPc undergoes irreversible degradation under identical PPP organogel conditions |
| Conditions | PPP organogel stabilized with polymer of intrinsic microporosity (PIM-EA-TB); glassy carbon or mesoporous ITO electrodes; aqueous electrolyte interface |
Why This Matters
This directs users to select PPP-based systems specifically for MnTPP-type complexes while avoiding MnPc if long-term electrochemical stability is required.
- [1] Marken F, et al. Biphasic Voltammetry and Spectroelectrochemistry in Polymer of Intrinsic Microporosity—4-(3-Phenylpropyl)-Pyridine Organogel/Aqueous Electrolyte Systems: Reactivity of MnPc Versus MnTPP. Electrocatalysis. 2019;10:56-65. View Source
